12Z-Nonadecen-9-one

Description

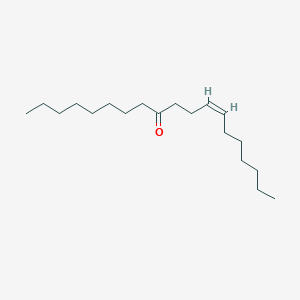

Structure

3D Structure

Properties

IUPAC Name |

(Z)-nonadec-12-en-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O/c1-3-5-7-9-11-12-14-16-18-19(20)17-15-13-10-8-6-4-2/h12,14H,3-11,13,15-18H2,1-2H3/b14-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUGFFSGUQULMF-OWBHPGMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)CCC=CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC(=O)CC/C=C\CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 12z Nonadecen 9 One

Established Chemical Synthesis Pathways for Alkenones

The synthesis of alkenones, including 12Z-Nonadecen-9-one, often relies on a series of well-established organic reactions. These methods typically involve the strategic formation of the ketone functionality and the stereoselective creation of the carbon-carbon double bond.

Alkylation Approaches for Directed Ketone Formation

A primary strategy for constructing the carbon skeleton of ketones like this compound involves alkylation reactions. These methods facilitate the formation of new carbon-carbon bonds adjacent to a carbonyl group or its synthetic equivalent.

One common approach is the alkylation of ketones using alcohols , often employing a "borrowing hydrogen" strategy. This method involves the temporary conversion of an alcohol to an aldehyde or ketone by a transition metal catalyst, which then reacts with another ketone. This approach is considered atom-economical as the only byproduct is water. mdpi.comresearchgate.netacs.org For the synthesis of long-chain ketones, this can be a viable route. mdpi.com

Another powerful technique is the reaction of Grignard reagents with nitriles . This classic method allows for the formation of a ketone from a nitrile by the addition of an organomagnesium halide (Grignard reagent). masterorganicchemistry.comjove.comlibretexts.orgorganicchemistrytutor.comlibretexts.org The reaction proceeds through an imine intermediate, which is then hydrolyzed to yield the desired ketone. jove.comorganicchemistrytutor.com This method offers a direct way to introduce one of the alkyl chains attached to the carbonyl carbon. For synthesizing this compound, one could envision reacting a nitrile containing one part of the carbon chain with a Grignard reagent carrying the other portion.

The Heck-type reaction of aryl reagents with alkenols has also emerged as a powerful method for synthesizing long-chain ketones. nih.gov This palladium-catalyzed cross-coupling reaction provides a route to functionalized ketones. nih.gov

Furthermore, the α-alkylation of ketones with alkyl halides in the presence of a strong base is a fundamental method for C-C bond formation, though it can be limited by the use of toxic reagents. mdpi.com

A summary of key alkylation approaches for ketone synthesis is presented in the table below.

| Alkylation Method | Description | Key Intermediates | Advantages | Potential Limitations |

| Grignard Reagent + Nitrile | Nucleophilic addition of an organomagnesium halide to a nitrile, followed by hydrolysis. masterorganicchemistry.comjove.comlibretexts.orgorganicchemistrytutor.comlibretexts.org | Imine salt, Imine jove.comorganicchemistrytutor.com | Forms a new C-C bond directly leading to a ketone. jove.com | Requires anhydrous conditions. |

| Borrowing Hydrogen | Transition metal-catalyzed reaction of a ketone with an alcohol. mdpi.comresearchgate.netacs.org | Aldehyde/Ketone intermediate | Atom-economical (water is the only byproduct). mdpi.com | May require specific and sometimes expensive catalysts. |

| Heck-Type Reaction | Palladium-catalyzed coupling of an aryl or vinyl halide/triflate with an alkene. nih.gov | Organopalladium species | Good functional group tolerance. | Often requires specific ligands and conditions. |

| α-Alkylation | Reaction of an enolate with an alkyl halide. mdpi.com | Enolate | Fundamental and widely used method. | Can lead to polyalkylation; use of toxic alkyl halides. mdpi.com |

Stereoselective Olefination Strategies, Including Wittig-Based Methods, for (Z)-Configuration

Achieving the correct stereochemistry of the double bond is paramount in the synthesis of this compound. The Wittig reaction and its variations are cornerstone methods for the stereoselective formation of alkenes from carbonyl compounds. lumenlearning.comlibretexts.orgslideshare.net

The Wittig reaction involves the reaction of a phosphonium (B103445) ylide with an aldehyde or ketone to produce an alkene and triphenylphosphine (B44618) oxide. lumenlearning.comlibretexts.org A significant advantage of this reaction is that the position of the newly formed double bond is precisely controlled. lumenlearning.com The stereochemical outcome, whether a (Z)- or (E)-alkene is formed, is highly dependent on the nature of the ylide. organic-chemistry.orgwikipedia.org

Non-stabilized ylides , typically bearing alkyl substituents, generally lead to the formation of (Z)-alkenes with high selectivity. organic-chemistry.orgwikipedia.org This is the preferred type of ylide for the synthesis of this compound.

Stabilized ylides , which have an electron-withdrawing group attached to the carbanion, predominantly yield (E)-alkenes. organic-chemistry.org

The high (Z)-selectivity of non-stabilized ylides is attributed to the kinetic control of the reaction, where the initial formation of the cis-oxaphosphetane intermediate is favored and rapidly proceeds to the (Z)-alkene. libretexts.org

To synthesize this compound, a Wittig reaction could be envisioned between a suitable phosphonium ylide and an aldehyde or ketone precursor. For instance, dodecyltriphenylphosphonium (B1215703) bromide could be reacted with a suitable aldehyde to form the C12-C13 double bond. slu.se

Other olefination reactions that offer control over stereoselectivity include the Horner-Wadsworth-Emmons (HWE) reaction and the Julia olefination . numberanalytics.comnumberanalytics.com While the HWE reaction often favors (E)-alkenes, modifications can alter its stereoselectivity. The Julia olefination is another powerful tool for alkene synthesis, and its optimization can lead to high stereoselectivity. numberanalytics.com The Peterson olefination is also a versatile method for forming alkenes from β-hydroxy silanes, with the choice of base and solvent influencing the stereochemical outcome. numberanalytics.com

Recent advancements have also focused on developing highly tunable stereoselective olefination protocols. For example, using N-sulfonyl imines in place of aldehydes in Wittig-type reactions has been shown to significantly improve stereoselectivity for semistabilized ylides. nih.govorganic-chemistry.org

| Olefination Method | Reactants | Typical Stereoselectivity | Key Features |

| Wittig Reaction (Non-stabilized ylide) | Aldehyde/Ketone + Phosphonium ylide lumenlearning.comlibretexts.org | (Z)-alkene organic-chemistry.orgwikipedia.org | Position of double bond is fixed. lumenlearning.com |

| Wittig Reaction (Stabilized ylide) | Aldehyde/Ketone + Phosphonium ylide organic-chemistry.org | (E)-alkene organic-chemistry.org | Slower reaction rate. libretexts.org |

| Horner-Wadsworth-Emmons (HWE) Reaction | Aldehyde/Ketone + Phosphonate carbanion numberanalytics.com | Typically (E)-alkene | Often gives cleaner reaction and easier purification than Wittig. |

| Julia Olefination | Carbonyl compound + Sulfone numberanalytics.com | Can be tuned for high stereoselectivity numberanalytics.com | Versatile for complex molecule synthesis. numberanalytics.com |

| Peterson Olefination | β-hydroxy silane (B1218182) numberanalytics.com | Dependent on reaction conditions numberanalytics.com | Can provide either (E) or (Z) alkene from the same intermediate. |

Other Reaction Pathways and Precursor Derivatization for this compound Analogs

The synthesis of analogs of this compound can be achieved by modifying the core synthetic pathways or by derivatizing the final product or its precursors. For instance, long-chain hydroxy ketones can be synthesized from hydroxy acids. publish.csiro.au The hydroxyl groups may need to be protected, for example by acetylation, before conversion to the ketone. publish.csiro.au

Palladium-catalyzed intermolecular reactions of alkynamides and alkenes provide another route to acyclic α,β-unsaturated ketones with high stereoselectivity. nih.govstanford.edu This method could potentially be adapted for the synthesis of related unsaturated ketones.

Advances in Chemoenzymatic Synthesis of Unsaturated Ketones

Chemoenzymatic synthesis combines the efficiency and selectivity of enzymatic reactions with the versatility of chemical transformations. This approach is particularly valuable for the synthesis of chiral compounds and natural products like insect pheromones. nih.govresearchgate.netscielo.brrsc.org

Enzymes such as ketoreductases (KREDs) can be used for the stereoselective reduction of ketones, which can be a key step in the synthesis of chiral alcohols that are precursors to more complex molecules. researchgate.net Lipases are also widely used for the kinetic resolution of racemic mixtures, allowing for the separation of enantiomers. capes.gov.br

For the synthesis of unsaturated ketones, chemoenzymatic cascades have been designed. These one-pot reactions can combine multiple steps, such as an organocatalyzed aldol (B89426) condensation with an ene-reductase-catalyzed reduction, to produce chiral cyclic ketones. researchgate.net While direct enzymatic synthesis of this compound is not widely reported, the principles of chemoenzymatic synthesis could be applied to develop novel and efficient routes. For example, an enzymatic desymmetrization or kinetic resolution could be used to prepare a chiral building block, which is then elaborated into the final product using chemical methods.

Optimization of Reaction Conditions and Yield for High-Purity Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product in any synthetic sequence. acs.org This involves the careful selection of solvents, temperature, catalysts, and reaction times. numberanalytics.comnumberanalytics.comresearchgate.netresearchgate.net

For instance, in the Wittig reaction , the choice of base and the presence of salts can significantly influence the stereochemical outcome. organic-chemistry.orgwikipedia.org Lithium salts, for example, can affect the stability of the betaine (B1666868) intermediate and thus alter the Z/E ratio of the alkene product. wikipedia.org

In alkylation reactions , the type of base can be an influential factor. mdpi.com For example, in the α-alkylation of ketones with alcohols, the choice between different bases can significantly impact the conversion and selectivity of the reaction. mdpi.com

High-throughput experimentation (HTE) can be a powerful tool for rapidly screening a wide range of reaction conditions to identify the optimal parameters for a given transformation. acs.org The optimization of olefination reactions, such as the Julia-Kocienski olefination, often involves a detailed study of the effects of temperature, solvent, and additives on the yield and stereoselectivity. researchgate.net

For the synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones, a systematic optimization of the reaction conditions, including the amount of catalyst, solvent, temperature, and reaction time, was shown to be critical for achieving a high yield of the desired product. d-nb.inforesearchgate.net These principles of systematic optimization are directly applicable to the synthesis of this compound to ensure a high-purity final product.

Biosynthesis and Metabolic Pathways of 12z Nonadecen 9 One

Proposed Biosynthetic Origins from Fatty Acid Precursors (e.g., Linoleic and Linolenic Acid Pathways)

The biosynthesis of the majority of lepidopteran sex pheromones, including unsaturated ketones, originates from fatty acid metabolism. biologists.comfrontiersin.org These pathways co-opt the primary metabolic machinery of fatty acid synthesis and introduce specialized modifications to generate species-specific signaling molecules. nih.gov The carbon backbones of these pheromones are typically derived from common saturated fatty acids like palmitic acid (C16) and stearic acid (C18), which are then modified. pnas.orgoup.com

For polyunsaturated C19 compounds like 12Z-Nonadecen-9-one, the proposed biosynthetic pathways often involve essential fatty acid precursors such as linoleic acid (a C18 di-unsaturated fatty acid) and α-linolenic acid (a C18 tri-unsaturated fatty acid). harvard.eduresearchgate.net These precursors, often obtained from the insect's diet, are believed to undergo chain elongation to produce the C19 backbone. researchgate.netresearchgate.net The general strategy involves the following key transformations:

Derivation from Fatty Acyl-CoAs: The process begins with fatty acyl-CoAs, which are central intermediates in lipid metabolism. libretexts.org

Chain Elongation: To achieve the C19 length from a C18 precursor like linoleic or linolenic acid, a two-carbon unit is added, typically from malonyl-CoA, to form a C20 fatty acid. researchgate.netresearchgate.net

Chain Shortening/Decarboxylation: A subsequent single-carbon removal, potentially through α-oxidation or another decarboxylation mechanism, would then yield the C19 carbon skeleton. researchgate.netresearchgate.net This contrasts with the biosynthesis of odd-numbered hydrocarbon pheromones which often involves direct decarboxylation of an odd-numbered fatty acid precursor. researchgate.net

This proposed route highlights how insects can generate structural diversity from a limited pool of precursors, modifying chain length and functional groups to create highly specific chemical signals. slu.se

Enzymatic Systems Involved in Desaturation and Oxidation Steps Leading to Ketone Formation

The conversion of a simple fatty acid into a specific unsaturated ketone like this compound is orchestrated by a suite of specialized enzymes. These enzymatic systems are responsible for introducing unsaturation (double bonds) at precise locations and installing the ketone functional group.

Characterization of Desaturases and Oxidase Enzymes

Fatty Acyl-CoA Desaturases (FADs) are crucial enzymes that introduce double bonds into the acyl chain at specific positions and with specific stereochemistry (Z or E). biologists.com These enzymes are integral to creating the vast diversity of unsaturated pheromones found in insects. pnas.org

Function and Diversity: Desaturases exhibit remarkable specificity regarding the chain length of their substrate, the position of the new double bond, and its geometry. pnas.org Common types include Δ9 and Δ11 desaturases, which are frequently involved in the initial desaturation of C16 or C18 fatty acids. frontiersin.orgpnas.org Other desaturases with different specificities, such as Δ12-desaturases that convert oleic acid to linoleic acid, have also been identified and play a role in generating essential pheromone precursors. biologists.com

Multifunctionality: Some desaturases have been found to be multifunctional, capable of catalyzing several different reactions. For example, a single desaturase in the processionary moth can perform Δ11 desaturation, acetylenation (forming a triple bond), and Δ13 desaturation. pnas.org This enzymatic versatility provides an efficient means of generating complex pheromone structures.

| Enzyme Type | Function | Example Substrate → Product | Source |

| Δ11 Desaturase | Introduces a double bond at the 11th carbon position. | Palmitic acid (16:Acid) → Z11-16:Acid | pnas.org |

| Δ9 Desaturase | Introduces a double bond at the 9th carbon position. | E11-14:CoA → Z9,E11-14:CoA | chalmers.se |

| Δ12 Desaturase | Introduces a double bond at the 12th carbon position. | Oleic acid → Linoleic acid | biologists.com |

| Multifunctional Desaturase | Catalyzes multiple, distinct desaturation steps. | Palmitic acid → (Z)-13-hexadecen-11-ynoic acid (via 3 steps) | pnas.org |

Oxidases and Dehydrogenases are responsible for the terminal step of forming the ketone group. While the precise enzymes for this compound are not fully characterized, the general mechanism for producing ketone pheromones is understood from studies in other insects. nih.gov The process typically involves the oxidation of a hydrocarbon precursor. ncsu.edu

Hydroxylation: A cytochrome P450 monooxygenase may first hydroxylate the long-chain hydrocarbon at a specific carbon (e.g., C-9 in this case) to form a secondary alcohol. nih.govncsu.edu

Oxidation: The resulting alcohol is then oxidized to a ketone by an alcohol oxidase or a dehydrogenase. nih.govncsu.edu This two-step conversion from an alkane to a ketone is a key functional group modification in the biosynthesis of many insect pheromones. slu.se

Investigation of Chain Elongation and Shortening Mechanisms

Modifying the carbon chain length of the initial fatty acid precursor is a fundamental aspect of pheromone biosynthesis. slu.se

Chain Elongation: This process involves the sequential addition of two-carbon units derived from malonyl-CoA. harvard.edulibretexts.org This mechanism is used to build longer fatty acid chains from standard C16 and C18 precursors, as needed for compounds like C19 ketones. harvard.eduresearchgate.net

Chain Shortening (Limited β-Oxidation): To produce pheromones with shorter chains than their precursors, insects employ a modified, limited version of the β-oxidation cycle. pnas.orgoup.com Unlike metabolic β-oxidation which degrades fatty acids completely to acetyl-CoA, the pheromone-biosynthetic pathway is controlled to stop after one or more cycles, yielding an acyl-CoA of a specific, shorter length. oup.com The enzymes involved, such as acyl-CoA oxidases (POXes), can exhibit chain-length specificity that helps control the final product length. oup.com

α-Oxidation: In some biosynthetic pathways, particularly for generating even-numbered hydrocarbons from odd-numbered precursors (or vice versa), α-oxidation can occur. This mechanism removes a single carbon atom from the fatty acid chain, providing another route for fine-tuning the chain length. researchgate.netresearchgate.net

Comparative Biosynthetic Analyses in Organisms Harboring this compound

While the specific pathway for this compound is not detailed across multiple organisms, comparing the general strategies for fatty acid-derived pheromone biosynthesis in different insect orders reveals common themes and important variations. nih.gov

| Insect Order | General Biosynthetic Strategy | Key Enzymatic Steps | Source |

| Lepidoptera (Moths) | Primarily utilize C16 and C18 fatty acids, which undergo species-specific desaturation and chain-shortening, followed by reductive modification of the carboxyl group to an alcohol, aldehyde, or acetate (B1210297) ester. | Desaturation, limited β-oxidation, reduction, acetylation. | nih.govpnas.org |

| Diptera (Flies) | Often involves elongation of fatty acyl-CoA precursors, followed by decarboxylation to form long-chain hydrocarbons (alkanes and alkenes). These hydrocarbons can then be further modified, for example, by oxidation to form ketones. | Chain elongation, decarboxylation, oxidation. | nih.govslu.se |

| Blattodea (Cockroaches) | Similar to Diptera, the pathway can involve the elongation of fatty acyl-CoA precursors (sometimes with methyl-branching), followed by decarboxylation, hydroxylation, and oxidation to produce ketone pheromones. | Chain elongation, decarboxylation, hydroxylation, oxidation. | nih.govncsu.edu |

| Coleoptera (Beetles) | Exhibit diverse pathways, utilizing fatty acid biosynthesis (similar to other orders), the isoprenoid pathway, or transformations of amino acids to create a wide array of aggregation and sex pheromones. | Varies widely; includes desaturation, oxidation, and pathways outside of fatty acid metabolism. | nih.gov |

This comparative view shows that while the starting materials (fatty acids) are often the same, different insect lineages have evolved distinct enzymatic toolkits to modify these precursors, leading to the production of unique, species-specific pheromone blends. nih.gov Lepidoptera, the order to which hosts of this compound belong, heavily rely on a combination of specific desaturases and controlled chain-shortening to generate their chemical signals. pnas.org

Elucidation of Metabolic Turnover and Degradation Pathways for this compound

The perception of a pheromone signal must be a transient event to allow the receiving insect to react to changes in signal concentration over time. This requires the rapid degradation of pheromone molecules once they have bound to receptors in the insect's antennae. This metabolic clearance is carried out by a variety of odorant-degrading enzymes (ODEs). mdpi.com

While the specific enzymes that degrade this compound have not been identified, studies on analogous ketone and aldehyde pheromones point to several key enzyme classes:

Aldehyde Oxidases (AOXs) and Dehydrogenases: These enzymes are well-characterized in the antennae of many insects and are responsible for oxidizing aldehyde pheromones to their corresponding (and inactive) carboxylic acids. mdpi.com Given the structural similarity, it is plausible that related oxidoreductases are involved in the metabolism of ketone pheromones.

Ketone Reductases (KREDs): Also known as alcohol dehydrogenases, these enzymes can catalyze the reversible reduction of ketones to their corresponding secondary alcohols. mdpi.comnih.gov This conversion would alter the molecule's structure and likely render it inactive at the pheromone receptor, serving as an effective degradation step.

Cytochrome P450s: These versatile enzymes are involved in the metabolism of a wide range of xenobiotics and endogenous compounds and could play a role in hydroxylating or otherwise modifying the pheromone to facilitate its inactivation and excretion.

The development of specific inhibitors for these biosynthetic and degradative enzymes is an active area of research, as it holds potential for disrupting insect chemical communication for pest management. annualreviews.org

Analytical Techniques and Methodologies for 12z Nonadecen 9 One

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating 12Z-Nonadecen-9-one from complex mixtures, allowing for its precise identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. In GC-MS, the sample is vaporized and separated based on the compound's boiling point and affinity for a stationary phase within a capillary column. imskolkata.org The separated components then enter a mass spectrometer, which ionizes the molecules and separates them based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint. nih.gov

For instance, in the analysis of floral headspace volatiles, GC-MS was used to separate and identify various compounds, including alkenes like (Z)-9-nonadecene. syr.edu The separation is typically achieved on a fused silica (B1680970) capillary column, such as an HP-5ms, which allows for the resolution of complex mixtures. syr.edu The mass spectrometer, operating in electron ionization (EI) mode, provides detailed mass spectra that can be compared to spectral libraries for compound identification. imskolkata.org The retention time, the time it takes for a compound to travel through the column, is another key parameter for identification. For example, under specific analytical conditions, (Z)-9-nonadecene has a distinct retention time that allows for its separation from its E-isomer. syr.edu

Table 1: Example GC-MS Parameters for Alkene Analysis

| Parameter | Value |

|---|---|

| Column | HP-5ms fused silica capillary |

| Column Dimensions | 50 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.21 ml/minute |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Spectrometer | Quadrupole or Double Focusing Magnetic Sector |

Liquid chromatography-mass spectrometry (LC-MS) is an analytical technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. lupinepublishers.com This method is particularly useful for analyzing non-volatile or thermally fragile molecules that are not suitable for GC-MS. bu.edu In LC-MS, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. lupinepublishers.com The separated components are then introduced into the mass spectrometer for detection and identification. wikipedia.org

LC-MS is highly sensitive and selective, making it suitable for analyzing complex biological and environmental samples. wikipedia.org The technique can provide information about the molecular weight, structure, and quantity of the analyte. bu.edu Different ionization techniques, such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI), can be used depending on the polarity of the analyte and the separation conditions. bu.edu For instance, a study on various lipids utilized liquid chromatography for separation before mass spectrometry analysis, demonstrating its utility in lipidomics. frontiersin.org

Table 2: Typical LC-MS System Components

| Component | Function |

|---|---|

| Liquid Chromatograph (LC) | Separates components of a mixture. lupinepublishers.com |

| Interface | Transfers separated components to the mass spectrometer. wikipedia.org |

| Ion Source (e.g., ESI, APCI) | Ionizes the analyte molecules. bu.edu |

| Mass Analyzer (e.g., Quadrupole, Time-of-Flight) | Separates ions based on their mass-to-charge ratio. bu.edu |

| Detector | Measures the abundance of ions. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and functional group analysis of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the detailed molecular structure of organic compounds. wikipedia.org It is based on the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field. basicmedicalkey.com The chemical environment of each nucleus influences its resonance frequency, providing information about the connectivity of atoms and the presence of functional groups. wikipedia.org The most common types of NMR for organic compounds are ¹H and ¹³C NMR. savemyexams.com

For a molecule like this compound, ¹H NMR would reveal the number of different types of protons and their neighboring protons through signal splitting. uwindsor.ca ¹³C NMR would indicate the number of different carbon environments. savemyexams.com The position of the double bond and the ketone functional group would be determined by the characteristic chemical shifts of the adjacent protons and carbons. neu.edu.tr Tetramethylsilane (TMS) is typically used as a reference standard in NMR, with its signal set to 0 ppm. neu.edu.tr

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending of chemical bonds. masterorganicchemistry.com Different functional groups absorb IR radiation at characteristic frequencies, which are reported in wavenumbers (cm⁻¹). spectroscopyonline.com For this compound, the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) group of the ketone, typically in the range of 1630-1800 cm⁻¹. masterorganicchemistry.com The C=C double bond would also have a characteristic absorption. libretexts.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about conjugated systems. While a non-conjugated ketone like this compound would have a weak n-π* transition in the UV region, this technique is generally less informative for this specific compound compared to NMR and IR spectroscopy.

Table 3: Expected IR Absorption Frequencies for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Ketone | C=O Stretch | ~1715 |

| Alkene | C=C Stretch | ~1650 |

| Alkene | =C-H Stretch | ~3020 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Method Validation Parameters for Robust Analytical Procedures

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. qbdgroup.com It ensures the reliability and accuracy of the results obtained. Key parameters for validating chromatographic and spectroscopic methods include accuracy, precision, specificity, linearity, range, and robustness. pharmastate.academyresearchgate.net

Accuracy is the closeness of the test results to the true value and is often assessed by analyzing a sample with a known concentration of the analyte. europa.eu It is typically reported as percent recovery. europa.eu

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. pharmastate.academy It is usually expressed as the relative standard deviation (RSD). pharmastate.academy

Specificity is the ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities or matrix components. europa.eu

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample. qbdgroup.com It is typically evaluated by analyzing a series of standards of different concentrations. qbdgroup.com

Range is the interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. pharmastate.academy Typical variations in LC methods include the pH of the mobile phase, mobile phase composition, and column temperature. ofnisystems.com

Table 4: Summary of Method Validation Parameters

| Parameter | Description |

|---|---|

| Accuracy | Closeness of results to the true value. europa.eu |

| Precision | Agreement among individual results. pharmastate.academy |

| Specificity | Ability to measure the analyte in the presence of other components. europa.eu |

| Linearity | Proportionality of results to analyte concentration. qbdgroup.com |

| Range | Concentration interval for which the method is validated. europa.eu |

| Robustness | Reliability with respect to small variations in method parameters. pharmastate.academy |

Linearity, Range, and Calibration Curve Development

The linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.eu The range is the interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable linearity, accuracy, and precision. europa.eu

For the quantification of this compound, a calibration curve is developed by analyzing a series of calibration standards prepared at different known concentrations. tandfonline.com These standards are typically prepared by spiking a blank biological matrix (or a surrogate solvent) with a certified reference standard of this compound. biosynth.com

The process involves:

Preparation of Standards: A minimum of five to seven concentration levels are typically used to establish linearity. europa.eumdpi.com

Analysis: The standards are analyzed using the chosen analytical method (e.g., LC-MS/MS). The instrument response (e.g., peak area) for this compound is recorded for each concentration.

Curve Fitting: A calibration curve is generated by plotting the instrument response against the corresponding concentration. A linear regression analysis is applied to the data points.

Evaluation: The linearity is assessed by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1 (e.g., >0.99). mdpi.com The residuals (the difference between the actual response and the response predicted by the regression line) are also examined to ensure they are randomly distributed around zero. tandfonline.com

The analytical range is defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ). Within this range, the method provides reliable quantitative results. europa.eu

| Concentration (ng/mL) | Instrument Response (Peak Area) - Replicate 1 | Instrument Response (Peak Area) - Replicate 2 | Instrument Response (Peak Area) - Replicate 3 | Mean Response |

|---|---|---|---|---|

| 1.0 (LLOQ) | 5,150 | 5,300 | 5,090 | 5,180 |

| 5.0 | 25,800 | 26,100 | 25,550 | 25,817 |

| 25.0 | 128,000 | 130,500 | 127,200 | 128,567 |

| 100.0 | 515,000 | 520,100 | 513,300 | 516,133 |

| 250.0 | 1,285,000 | 1,301,000 | 1,279,000 | 1,288,333 |

| 500.0 (ULOQ) | 2,550,000 | 2,595,000 | 2,543,000 | 2,562,667 |

This table represents hypothetical data for a calibration curve for this compound. A linear regression of this data would yield a regression equation (y = mx + c) and a coefficient of determination (r²) used for quantification.

Precision (Repeatability and Reproducibility) and Accuracy Assessments

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. europa.eu It is usually expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD). nih.gov Precision is assessed at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time (e.g., within the same analytical run). whoi.edu

Intermediate Precision (Inter-assay precision): Reflects the variations within a single laboratory over a longer period, including different days, different analysts, or different equipment. whoi.edu Reproducibility assesses precision between different laboratories. whoi.edu

Accuracy is the closeness of the test results obtained by the method to the true value. europa.eu It is determined by analyzing samples with known concentrations (e.g., quality control samples) and is reported as the percent recovery or percent bias. nih.govnih.gov

For this compound, precision and accuracy are evaluated by repeatedly analyzing quality control (QC) samples prepared at a minimum of three concentration levels (low, medium, and high) within the calibration range. nih.govnih.gov For example, five or six replicates of each QC level are analyzed in the same run (for intra-assay precision) and across several different days (for inter-assay precision). nih.gov

| QC Level | Nominal Conc. (ng/mL) | Intra-Assay (n=6) | Inter-Assay (3 runs, n=18) |

|---|---|---|---|

| Mean Measured Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | ||

| Low QC | 3.0 | 2.91 | 3.15 |

| Mid QC | 75.0 | 76.5 | 73.8 |

| High QC | 400.0 | 394.0 | 408.0 |

| Precision (%CV) | Precision (%CV) | ||

| Low QC | 3.0 | 4.8% | 8.5% |

| Mid QC | 75.0 | 3.2% | 6.1% |

| High QC | 400.0 | 2.5% | 5.3% |

| Accuracy (% Bias) | Accuracy (% Bias) | ||

| Low QC | 3.0 | -3.0% | +5.0% |

| Mid QC | 75.0 | +2.0% | -1.6% |

| High QC | 400.0 | -1.5% | +2.0% |

This table shows hypothetical precision and accuracy data for this compound. Generally, for bioanalytical methods, the acceptance criteria for precision (%CV) and accuracy (% Bias) are within ±15% (±20% at the LLOQ).

Determination of Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be reliably detected, but not necessarily quantified, with reasonable certainty. jafs.com.pl The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. lipidmaps.org

Several methods can be used to determine the LOD and LOQ for this compound:

Signal-to-Noise (S/N) Ratio: This approach involves comparing the signal height from a sample with a known low concentration of the analyte to the magnitude of the background noise. The LOD is typically defined as the concentration that yields an S/N ratio of 3:1, while the LOQ corresponds to an S/N ratio of 10:1. mdpi.comnih.gov

Based on the Standard Deviation of the Response and the Slope: This method uses the standard deviation of the response from multiple blank samples or low-concentration samples and the slope of the calibration curve. The formulas are typically:

LOD = 3.3 × (Standard Deviation of the Blank / Slope of the Calibration Curve)

LOQ = 10 × (Standard Deviation of the Blank / Slope of the Calibration Curve)

The LOQ is established as the lowest standard on the calibration curve that can be measured with acceptable precision (e.g., %CV ≤ 20%) and accuracy (e.g., within 80-120% of the nominal value). nih.gov

| Parameter | GC-MS Method (Hypothetical) | LC-MS/MS Method (Hypothetical) | Basis of Determination |

|---|---|---|---|

| Limit of Detection (LOD) | 0.3 ng/mL | 0.1 pg on column | Signal-to-Noise Ratio ≥ 3. nih.gov |

| Limit of Quantification (LOQ) | 1.0 ng/mL | 0.3 pg on column | Signal-to-Noise Ratio ≥ 10 and demonstrated precision/accuracy. lipidmaps.org |

Robustness of Analytical Methods to Experimental Variations

Robustness is a measure of an analytical procedure's capacity to remain unaffected by small, but deliberate, variations in method parameters. europa.eu It provides an indication of the method's reliability during normal usage. europa.eu Evaluating robustness is a key part of method development to ensure that the method is transferable between laboratories and can withstand minor fluctuations in experimental conditions. researchgate.netbioanalysis-zone.com

For an LC-MS/MS method analyzing this compound, robustness would be tested by systematically varying critical parameters and observing the effect on the results (e.g., peak area, retention time, and final calculated concentration). ut.ee

Key parameters to investigate include:

LC Parameters: pH of the mobile phase, mobile phase composition (e.g., percentage of organic solvent), column temperature, and flow rate.

MS Parameters: Source temperature, and gas pressures.

Sample Preparation: Extraction time and solvent composition. lcms.cz

The results of the robustness study are used to establish system suitability parameters, which are checks performed before each analytical run to ensure the system is performing correctly. europa.eu

| Parameter Varied | Nominal Value | Variation Low | Variation High | Observed Effect on Quantification |

|---|---|---|---|---|

| Column Temperature | 40 °C | 38 °C | 42 °C | < 2% change in peak area |

| Mobile Phase % Acetonitrile | 85% | 84% | 86% | Shift in retention time, but no significant impact on peak area or accuracy |

| Mobile Phase Flow Rate | 0.4 mL/min | 0.38 mL/min | 0.42 mL/min | Shift in retention time, but no significant impact on peak area or accuracy |

| Sample Extraction Time | 10 min | 9 min | 11 min | < 3% change in recovery |

This table provides a hypothetical example of a robustness study for an LC-MS method for this compound.

Application in Metabolomics and Lipidomics for Biological System Analysis

Metabolomics and lipidomics are comprehensive studies of small molecules (metabolites) and lipids, respectively, in biological systems. lcms.cz These fields are critical for biomarker discovery, understanding disease mechanisms, and developing personalized medicine. mdpi.commdpi.com As a long-chain unsaturated ketone, this compound falls within the scope of lipidomics and non-polar metabolomics.

The analysis of this compound in a metabolomics or lipidomics context typically involves untargeted or targeted approaches using high-resolution mass spectrometry coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). nih.govrsc.org

Sample Preparation: The first step involves extracting lipids and other metabolites from the biological matrix (e.g., plasma, tissue). Common methods include liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to separate lipids from more polar compounds and remove interfering proteins. creative-proteomics.comlcms.cz

Data Acquisition: In untargeted lipidomics, the goal is to detect and measure as many lipids as possible to get a broad snapshot of the lipidome. High-resolution mass spectrometers, such as Orbitrap or TOF instruments, are used to acquire accurate mass data, which aids in the putative identification of compounds like this compound. mtoz-biolabs.comcreative-proteomics.com

Data Analysis and Biomarker Discovery: Advanced bioinformatics and statistical methods are used to analyze the vast datasets generated. nih.gov Changes in the levels of specific lipids, such as this compound, between different biological states (e.g., healthy vs. disease) can identify it as a potential biomarker. nih.gov For instance, a study on bladder and renal cell carcinoma identified a related compound, 6Z-Heneicosen-9-one, as part of a predictive biomarker panel, highlighting the potential diagnostic value of such long-chain ketones. nih.gov

The presence and concentration of this compound could be indicative of specific metabolic pathway activities or dysregulations, such as those related to fatty acid metabolism, oxidation, or cell signaling. mdpi.com While it is known as an insect pheromone, its role in mammalian systems is an area of active investigation. clinisciences.com Its structural similarity to other biologically active lipids suggests it could play a role in inflammatory processes or metabolic diseases.

| Application Area | Potential Role of this compound | Analytical Approach | Example Finding (Hypothetical) |

|---|---|---|---|

| Cancer Biomarker Discovery | Differential expression in tumor vs. healthy tissue. | Untargeted LC-HRMS analysis of plasma or tissue extracts. | Elevated levels of this compound found in patients with a specific cancer type compared to healthy controls. nih.gov |

| Metabolic Disease Research | Indicator of altered fatty acid metabolism (e.g., in diabetes or obesity). | Targeted or untargeted lipidomics of serum/plasma. | Correlation between this compound concentration and insulin (B600854) resistance markers. |

| Inflammatory Response | Potential signaling molecule or byproduct of oxidative stress. | Lipidomics profiling of immune cells or inflamed tissue. | Changes in this compound levels following inflammatory stimulus. |

Biological and Ecological Functions of 12z Nonadecen 9 One

Role as an Insect Pheromone and Chemical Communication Agent

Pheromones are chemical signals emitted by animals that trigger a response in other individuals of the same species. wikipedia.orgfrontiersin.org These signals are fundamental to various aspects of an insect's life, including mating, defense, and marking trails. phillyorchards.org 12Z-Nonadecen-9-one has been identified as a key player in this chemical dialogue, specifically as a sex pheromone.

This compound has been scientifically identified and characterized as a female-produced sex pheromone for several species of moths, particularly within the family Carposinidae. Research has confirmed its role as a potent attractant for males of the raspberry bud moth (Heterocrossa rubophaga) and the Australian guava moth (Coscinoptycha improbana). pictureinsect.combioone.orgresearchgate.net It is also known as a pheromone component for the peach fruit moth (Carposina sasakii). greenharvest.com.au

The identification process for such compounds typically involves the collection of volatile chemicals from female moths, followed by advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) to isolate and determine the exact chemical structure. Field studies are then conducted to confirm the biological activity of the synthesized compound, often by using it in traps to monitor male moth populations. pictureinsect.com For instance, studies on the Australian guava moth have utilized (12Z)-Nonadecen-9-one in biological research concerning field trapping and phenology. pictureinsect.comenvirolink.govt.nz

Chemical signaling can be categorized as either intraspecific (occurring within the same species) or interspecific (occurring between different species). As a sex pheromone, this compound is a prime example of an intraspecific chemical signal. wikipedia.orgfrontiersin.org It is released by a female moth to advertise her presence and reproductive readiness to males of the same species, facilitating mate location and ensuring reproductive success. phillyorchards.orgbutterflyhouse.com.au This form of communication is highly specific, as the unique chemical structure is recognized by specialized receptors on the antennae of the corresponding male moths. phillyorchards.org

While the primary role of this compound is in intraspecific communication, the use of this pheromone in pest management can create interspecific interactions. For example, the synthetic pheromone of the Asian peach moth, which includes this compound, has been used to disrupt the mating of the Australian guava moth (Coscinoptycha improbana), indicating that the chemical signal can be recognized across closely related species, leading to confusion for the males. wikipedia.orgwikipedia.org

The primary behavioral response elicited by this compound in target male moths is attraction for the purpose of mating. bioone.orgresearchgate.net Upon detection of the pheromone plume, male insects exhibit a stereotyped sequence of behaviors. This typically begins with activation, or taking flight, followed by upwind flight towards the source of the pheromone. phillyorchards.org This attraction is potent enough for the synthetic version of the compound to be used effectively in baited traps for monitoring and controlling pest populations. pictureinsect.combutterflyhouse.com.au The ultimate goal of this chemically-guided behavior is to locate the female and initiate copulation. phillyorchards.org

| Target Organism | Type of Behavioral Response |

| Raspberry bud moth (Heterocrossa rubophaga) males | Attraction, Mating |

| Australian guava moth (Coscinoptycha improbana) males | Attraction, Mating, Field Trap Entry |

| Peach fruit moth (Carposina sasakii) males | Attraction, Mating |

Interspecies and Intraspecies Chemical Signaling Mechanisms

Presence and Functional Significance in Various Biological Matrices

The ketone this compound is an organic compound that has been identified in various biological contexts, suggesting its involvement in fundamental life processes. metaspace2020.orgebi.ac.uk

Occurrence and Distribution in Organismal Extracts

This compound has been detected in a range of organisms, indicating a widespread, albeit specific, distribution. It has been identified in extracts from various parts of organisms, including the liver. metaspace2020.org The presence of this compound in such a vital organ suggests a potential role in metabolic or detoxification pathways. Further research has noted its occurrence in metabolomic studies of inflammatory bowel diseases, where it was detected in fecal samples. nih.gov

The following table summarizes the documented occurrence of this compound in different biological sources.

Table 1: Documented Occurrence of this compound

| Biological Source | Organism Part/Sample Type |

|---|---|

| Various Organisms | Liver |

Investigation of Enzyme-Mediated Transformations in Biological Systems

Enzyme-mediated transformations are central to the biosynthesis and degradation of molecules within biological systems. nih.gov These reactions, catalyzed by specific enzymes, are known for their high selectivity and efficiency under mild physiological conditions. polimi.it In the context of ketones and related compounds, enzymes play a crucial role in their metabolic fate. chemrxiv.org

Research into the enzymatic transformations of similar long-chain unsaturated compounds provides a framework for understanding how this compound might be metabolized. For instance, enzyme-catalyzed reactions are known to mediate the reduction of carbon-carbon double bonds and the transformation of carbonyl groups. polimi.it While specific studies detailing the enzyme-mediated transformations of this compound are not extensively documented, the general principles of biocatalysis suggest that it would be subject to enzymatic modification, such as reduction, oxidation, or conjugation, as part of its metabolic lifecycle. nih.govmdpi.com

Documented Biological Activities (General Academic Research)

Beyond its fundamental biological roles, this compound has been investigated for its potential bioactive properties, including antifungal and insecticidal activities.

Investigations into Antifungal Activity

A number of natural products have been evaluated for their potential as antifungal agents. nih.gov These compounds can act through various mechanisms, including the disruption of the fungal cell membrane and wall, interference with ATP synthesis, and damage to mitochondria. nih.gov Studies have demonstrated that certain plant extracts containing a variety of compounds, including long-chain unsaturated ketones, exhibit antifungal properties. malque.pub

Research has shown that some natural compounds can inhibit the growth of clinically relevant fungi, including species of Candida and Aspergillus. nih.govrsdjournal.org The mechanisms often involve damaging the fungal cell membrane, leading to cell death. nih.gov While direct studies on the antifungal activity of pure this compound are limited, the presence of related compounds in extracts with demonstrated antifungal efficacy suggests its potential in this area. For example, some studies have identified compounds with similar structures in plant extracts that show activity against various fungal pathogens. malque.pubnih.gov

Studies on Insecticidal Properties

The use of natural plant products as insecticides has a long history, with many plant species known to possess insecticidal properties. icrisat.orgresearchgate.net These compounds can act as repellents, antifeedants, growth inhibitors, or toxins to insects. icrisat.org

Research into the chemical constituents of various plants has led to the identification of numerous compounds with insecticidal activity. entomoljournal.complantprotection.pl While direct, extensive research on the insecticidal properties of this compound is not widely available, related long-chain unsaturated compounds have been identified as components of insect pheromones and have been synthesized for use in pest management. slu.semedchemexpress.com The structural similarities suggest that this compound could potentially have a role in insect chemical ecology, although further investigation is required to confirm any direct insecticidal effects. nih.gov

Cellular-Level Cytotoxic Effects

Some commercial suppliers of this compound state that the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and causing cell cycle arrest in various human cancer cell lines. At present, these assertions are not supported by accessible peer-reviewed scientific literature. Rigorous studies detailing the specific cancer cell lines affected, the concentrations at which cytotoxic effects occur, and the molecular mechanisms underlying the purported apoptosis and cell cycle arrest are not available in the public domain. Therefore, a detailed analysis of its cellular-level cytotoxic effects cannot be provided at this time.

Antioxidant Research and Radical Scavenging Capabilities

There is currently no scientific evidence available in published research to indicate that this compound possesses antioxidant or radical scavenging properties. Standard assays used to determine such activities, like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or other methods to evaluate the reduction of oxidative stress, have not been reported for this specific compound in the scientific literature. Consequently, its capabilities in this area remain unknown.

Advanced Research Perspectives and Future Directions in 12z Nonadecen 9 One Research

Elucidating Quantitative Structure-Activity Relationships (QSAR) for Biological Functions

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity. acs.orgscielo.org.mx For 12Z-Nonadecen-9-one, whose primary known function is as an insect pheromone, QSAR studies offer a powerful, predictive framework for understanding the structural features crucial for its activity and for designing potent analogues. nih.govresearchgate.net

Future research in this area would focus on building a QSAR model for the olfactory receptors of its target species, the raspberry bud moth (Heterocrossa rubophaga). acs.org The key molecular descriptors for such a model would likely include:

Chain Length: The 19-carbon backbone is a critical parameter. QSAR could model how incremental changes in chain length affect binding affinity to the olfactory receptor.

Position of the Ketone Group: The location of the carbonyl group at C-9 is specific. A QSAR study could predict the activity of isomers with the ketone at different positions (e.g., C-7, C-11), guiding the synthesis of more selective or potent parapheromones. nih.govannualreviews.org

Position and Geometry of the Double Bond: The Z-configuration of the double bond at C-12 is essential for its biological function. QSAR models can quantify the impact of shifting the double bond's position or altering its geometry (i.e., to an E-isomer) on receptor activation.

By systematically creating and testing analogues, researchers can generate the data needed to build a robust QSAR model. diva-portal.org Such a model would not only deepen the understanding of the specific molecular interactions between this compound and its receptor but also accelerate the discovery of novel, more effective pest control agents that could act as super-agonists or antagonists to disrupt mating. researchgate.netannualreviews.org

Development of Novel and Sustainable Synthetic Routes

While classical organic synthesis can produce this compound, future efforts will be directed toward developing more efficient, cost-effective, and environmentally benign synthetic strategies. The principles of green chemistry and novel catalytic methods are central to this endeavor. mdpi.comresearchgate.net

Promising future directions include:

Iron-Catalyzed Cross-Coupling: Traditional syntheses of similar pheromones often rely on palladium or other precious metal catalysts. Developing synthetic routes using inexpensive and low-toxicity iron catalysts for key C-C bond-forming steps would represent a significant advancement in sustainability. nih.gov

Solid-Phase Synthesis: This technique, where molecules are built on a solid support, simplifies purification, reduces solvent use, and is amenable to automation. pharmiweb.com Adapting solid-phase synthesis for long-chain ketones like this compound could streamline the production of the pheromone and a library of its analogues for QSAR studies. pharmiweb.com

Biocatalysis: Utilizing isolated enzymes or whole-cell systems to perform specific chemical transformations offers high selectivity under mild conditions. For instance, lipases could be used for key esterification steps in a synthetic pathway, or oxidases could be employed for the specific introduction of the ketone functionality, reducing the need for harsh chemical oxidants.

A recent study on the synthesis of pheromones for the nun moth emphasized a green pathway using common raw materials and a simplified process with a novel alkylation step catalyzed by lithium iodide, avoiding the use of mercury-based compounds. mdpi.comnih.gov Similar innovative and sustainable approaches could be tailored for the large-scale, economical production of this compound. nih.govnih.gov

Integration of Multi-Omics Data for Comprehensive Understanding of its Biological Roles

To move beyond a simple understanding of this compound as an attractant, a holistic, systems-biology approach is necessary. The integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—can provide an unprecedentedly detailed picture of its biological roles. mdpi.comrna-seqblog.com

Future research integrating multi-omics could include:

Proteomics of Olfaction: Shotgun proteomics can be used to identify the full suite of proteins in the antennae of the male raspberry bud moth. nih.gov This would include not only the specific olfactory receptor (OR) for this compound but also the odorant-binding proteins (OBPs) and chemosensory proteins (CSPs) that solubilize and transport it through the sensillar lymph to the receptor. acs.orgnih.govfrontiersin.orgmdpi.com Identifying these proteins is the first step toward understanding the complete mechanism of pheromone perception.

Transcriptomics: By comparing the transcriptomes of moth antennae exposed and unexposed to the pheromone, researchers can identify genes whose expression is altered upon detection. This can reveal the downstream signaling pathways and neural processes that are activated, leading to a behavioral response. nih.govelifesciences.org

Metabolomics: Untargeted metabolomics can be used to analyze the global changes in the metabolite profile of an insect upon exposure to this compound. nih.govnih.gov This could uncover previously unknown physiological effects beyond simple chemo-attraction and provide insights into how the pheromone signal is processed and terminated. agriscigroup.us For example, metabolomics could identify enzymes involved in the degradation of the pheromone molecule within the antenna, a crucial step for resetting the olfactory system. mdpi.com

By combining these datasets, researchers can build comprehensive models that link the detection of a single molecule to a cascade of genetic, protein, and metabolic changes culminating in a complex biological response. tandfonline.comnih.gov

Exploration of this compound in Broader Chemoecological Contexts

The biological activity of a semiochemical is rarely isolated. Its function is embedded within a complex web of chemical cues in its environment. The chemoecology of this compound is more nuanced than its role as a single-component attractant.

Key research findings indicate that while this compound is the primary sex pheromone of the raspberry bud moth, Heterocrossa rubophaga, its attractiveness is significantly increased by the presence of a second compound, (7Z)-tricosene. nih.govresearchgate.net This synergistic relationship is a critical aspect of its chemoecological function.

Future research should explore:

Pheromone Blend Ratios: Investigating the optimal ratio of this compound to (7Z)-tricosene for maximal attraction. This ratio is often species-specific and crucial for effective communication and reproductive isolation.

Behavioral Modulators: Searching for other minor compounds in the female moth's glandular extracts that may act as further synergists or antagonists. Some compounds may not be attractive on their own but can fine-tune the behavioral response. x-mol.net

Interspecific Interactions: Examining how the pheromone blend of H. rubophaga is perceived by other species, including competing insects or predators. This can reveal whether the pheromone also functions as a kairomone, inadvertently signaling the moth's presence to natural enemies.

Host Plant Volatile Interactions: Investigating whether the release or perception of this compound is influenced by volatile compounds emitted from its host plants (Rubus species). The background odor landscape can significantly impact the efficacy of a pheromone signal.

A deeper understanding of these broader chemoecological interactions is essential for developing robust and highly specific pest management strategies that are effective under real-world field conditions.

Biotechnological Approaches for Enhanced Production or Biotransformation

Chemical synthesis, especially for complex molecules, can be costly and generate hazardous waste. earlham.ac.ukera-learn.eu Biotechnology offers a promising alternative for the sustainable and scalable production of this compound. ukri.org This typically involves the metabolic engineering of microorganisms or plants. oup.com

Future biotechnological strategies could include:

Engineered Microbial Hosts: Microorganisms like Escherichia coli or the yeast Yarrowia lipolytica are powerful platforms for producing fatty-acid-derived chemicals. nih.govfrontiersin.org The biosynthesis of this compound could be achieved by:

Engineering the host's fatty acid metabolism to produce the C19 backbone.

Introducing a specific desaturase enzyme to create the double bond at the C12 position.

Expressing a set of enzymes (e.g., hydratase, dehydrogenase) to introduce the ketone group at the C9 position. This pathway would likely mirror the natural biosynthesis in insects, which often involves modifications of standard fatty acid or polyketide pathways. nih.govrsc.orgfrontiersin.orgnih.gov

Plant-Based Production: Oilseed crops, such as Camelina sativa, can be engineered to produce pheromone precursors in their seeds. nih.gov Genes from the pheromone biosynthetic pathway of H. rubophaga could be introduced into Camelina to produce oils rich in this compound or a direct precursor, which can then be easily extracted.

Biotransformation: In this approach, a readily available and inexpensive precursor substrate is converted into the high-value final product using a specific enzyme or a whole-cell biocatalyst. rsc.org For example, a C19 fatty acid could be converted to this compound using an engineered microorganism that expresses only the final few enzymes required for the transformation. This can be simpler than engineering an entire de novo synthesis pathway.

These biotechnological methods hold the potential to create a cost-effective and green manufacturing platform for this compound, making its use in sustainable agriculture more economically viable. era-learn.eugoogle.comd-nb.info

Q & A

Q. How can researchers design longitudinal studies to assess this compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies (ICH Q1A guidelines) at elevated temperatures/humidity. Analyze degradation products via LC-MS. Use Arrhenius kinetics to predict shelf-life. Report storage recommendations (e.g., inert atmosphere, −20°C) with confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.